An In-depth Technical Guide to 4-Chloromethyl-3,5-dimethylisoxazole
An In-depth Technical Guide to 4-Chloromethyl-3,5-dimethylisoxazole
A Note on Nomenclature: This technical guide details the structure, properties, and applications of 4-Chloromethyl-3,5-dimethylisoxazole (CAS No: 19788-37-5). It is important to distinguish this compound from the isomeric 4-chloro-3,5-dimethylisoxazole, where a chlorine atom is directly attached to the isoxazole ring. The available scientific literature and commercial availability predominantly point to the chloromethyl derivative as the compound of significant interest in research and development.
Executive Summary
4-Chloromethyl-3,5-dimethylisoxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a dimethylated isoxazole core.[1] This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the ability of the chloromethyl group to undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.
Molecular Structure and Identification
The core structure of 4-Chloromethyl-3,5-dimethylisoxazole consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with methyl groups at positions 3 and 5, and a chloromethyl group at position 4.
Systematic Name: 4-(Chloromethyl)-3,5-dimethylisoxazole CAS Number: 19788-37-5[2][3] Molecular Formula: C₆H₈ClNO[1][2] Molecular Weight: 145.59 g/mol [2][3]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 4-Chloromethyl-3,5-dimethylisoxazole is presented below.
Physicochemical Data
| Property | Value | Reference |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 87-88 °C at 8 mmHg | [1] |
| Density | 1.173 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.486 | |
| Flash Point | 96 °C (closed cup) | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.40 (s, 2H, -CH₂Cl), 2.40 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃) | [4] |
| ¹³C NMR | Data not explicitly provided in search results, but would be expected to show signals for the two distinct methyl carbons, the chloromethyl carbon, and the three isoxazole ring carbons. | |
| Mass Spectrometry | Molecular Ion (M⁺): 145 m/z | [4] |
| InChI | 1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
| SMILES | Cc1noc(C)c1CCl |
Synthesis and Experimental Protocols
Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole
A common synthetic route to 4-Chloromethyl-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole.
Reaction Scheme:
Caption: Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole.
Experimental Protocol:
A general procedure for the synthesis is described in the patent CN103130732A.[5]
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Reaction Setup: 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride are combined in a reaction vessel.
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Reaction Conditions: Hydrogen chloride gas is passed through the mixture, which is then heated to reflux for approximately 3 hours.
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Workup: After cooling, the reaction mixture is poured into water and neutralized with potassium carbonate.
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Extraction and Purification: The product is extracted with chloroform. The chloroform extract is first distilled to recover unreacted 3,5-dimethylisoxazole, followed by vacuum distillation to collect the 4-Chloromethyl-3,5-dimethylisoxazole fraction at 87-88 °C (1.07 kPa).[5]
Applications in Research and Development
4-Chloromethyl-3,5-dimethylisoxazole serves as a key building block in the synthesis of more complex molecules due to the reactivity of its chloromethyl group.
Pharmaceutical and Agrochemical Synthesis
This compound is utilized as an intermediate in the creation of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] In the agrochemical sector, it is used in the formulation of pest control agents.[1]
Workflow for Derivative Synthesis:
Caption: General workflow for synthesizing isoxazole derivatives.
Specific Synthetic Applications
Documented applications include its use in the preparation of:
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4-(3-oxoalkyl)isoxazoles
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(E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole
These transformations highlight its role in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of a wide range of isoxazole-containing target molecules.
Safety and Handling
4-Chloromethyl-3,5-dimethylisoxazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Chloromethyl-3,5-dimethylisoxazole is a valuable and reactive intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. The data and protocols summarized in this guide provide a solid foundation for its safe and effective use in the synthesis of novel compounds with potential biological activity.
